(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile

Description

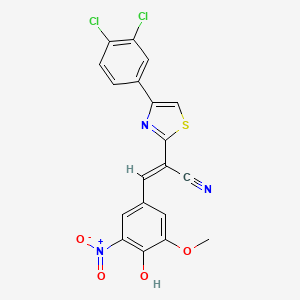

This compound features a thiazole core substituted with a 3,4-dichlorophenyl group at the 4-position and an (E)-configured acrylonitrile moiety at the 2-position. The acrylonitrile group is further conjugated to a phenolic ring bearing hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) substituents at positions 4, 3, and 5, respectively. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitroaromatic or halogenated motifs.

Properties

IUPAC Name |

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2N3O4S/c1-28-17-6-10(5-16(18(17)25)24(26)27)4-12(8-22)19-23-15(9-29-19)11-2-3-13(20)14(21)7-11/h2-7,9,25H,1H3/b12-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGJCILFRYIZAX-UUILKARUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound includes:

- A thiazole ring , which is known for its diverse biological activities.

- A dichlorophenyl group , contributing to its lipophilicity and potential interaction with biological membranes.

- A hydroxy and methoxy-substituted phenyl group , which may enhance its biological activity through hydrogen bonding and electron donation.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of thiazole derivatives, including our compound of interest. The following table summarizes the antimicrobial activity of related thiazole compounds:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |

| 10 | Escherichia coli | 0.15 μg/mL | 0.20 μg/mL |

| 13 | Candida albicans | 0.30 μg/mL | 0.35 μg/mL |

These results indicate that thiazole derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

Thiazole derivatives have shown promise in cancer treatment through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure suggests potential interactions with critical cellular targets involved in cancer progression. The following table presents the IC50 values for different thiazole derivatives against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 9 | A-431 | 1.61 ± 1.92 |

| 10 | Jurkat | 1.98 ± 1.22 |

| 13 | HT29 | <1.00 |

These findings suggest that the presence of electron-withdrawing groups like chlorine enhances the cytotoxic activity against cancer cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial for treating conditions such as arthritis and other inflammatory diseases. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo models.

Study on Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of thiazole derivatives, researchers synthesized several compounds and evaluated their efficacy against common pathogens. The study found that compounds with a dichlorophenyl moiety displayed superior activity against Staphylococcus aureus, highlighting the importance of structural features in determining biological activity .

Study on Anticancer Mechanisms

Another significant study investigated the anticancer mechanisms of thiazole derivatives, revealing that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. The interaction with Bcl-2 proteins was noted as a critical mechanism for their cytotoxic effects, suggesting that our compound may also exhibit similar properties .

Scientific Research Applications

Case Studies

- In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 10 to 30 µM against human cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma) . The presence of electron-withdrawing groups like chlorine contributes to increased potency.

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the thiazole ring can significantly impact anticancer efficacy. For instance, compounds with methoxy substitutions showed enhanced activity against specific cancer types .

Data Table: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 19 | A549 (lung adenocarcinoma) | 23.30 ± 0.35 | Tubulin inhibition |

| Compound 22 | HT29 (colon cancer) | 2.01 | Apoptosis induction |

| Compound 20 | U251 (glioblastoma) | <30 | Cell cycle arrest |

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

Research Findings

- Antimicrobial Efficacy : In vitro tests have shown that thiazole derivatives can inhibit the growth of various pathogens, including Mycobacterium tuberculosis . The presence of specific substituents on the thiazole ring enhances this activity.

- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Data Table: Antimicrobial Activity

| Compound | Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Compound X | Mycobacterium tuberculosis | 0.09 | Cell wall synthesis inhibition |

| Compound Y | E. coli | 15.0 | Metabolic pathway interference |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Acrylonitrile Derivatives

The compound shares structural homology with several thiazole-acrylonitrile hybrids, differing primarily in substituent patterns (Table 1).

Key Observations :

- Steric Influence: The 3,4-dichlorophenyl group introduces greater steric bulk than mono-halogenated analogs (e.g., ), which may affect binding to hydrophobic enzyme pockets.

Nitroaromatic and Halogenated Analogues

- (E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile (): Shares the dichlorophenyl-thiazole backbone but replaces the phenolic ring with a benzodioxole-amino group.

Crystallographic and Conformational Analysis

- Planarity and Packing : and highlight that halogenated thiazole derivatives adopt planar conformations except for perpendicular aryl groups, a trend likely shared by the target compound. The nitro and hydroxyl groups may introduce hydrogen bonding, altering crystal packing compared to halogen-only analogs .

Q & A

Q. What are the common synthetic routes for this compound, and how is stereochemical purity ensured?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4-(3,4-dichlorophenyl)thiazole-2-carbaldehyde with 4-hydroxy-3-methoxy-5-nitrophenylacetonitrile under basic conditions (e.g., triethylamine in THF) to form the acrylonitrile backbone .

- Step 2: Purification via silica-gel column chromatography (ethyl acetate/petroleum ether gradients) to isolate the (E)-isomer, achieving ~44% yield .

- Stereochemical Control: The (E)-configuration is confirmed by X-ray crystallography, which reveals the spatial arrangement of the nitrophenyl and thiazole substituents .

Q. Which spectroscopic techniques are critical for confirming functional groups and structural integrity?

Methodological Answer:

- 1H NMR: Assigns protons on aromatic rings (e.g., methoxy at δ 3.8–4.2 ppm, hydroxyl at δ 5.5–6.0 ppm) and confirms acrylonitrile geometry via coupling constants (e.g., J = 12–16 Hz for trans olefinic protons) .

- Elemental Analysis: Validates empirical formula (e.g., C, H, N, Cl, O within ±0.3% of theoretical values) .

- FTIR: Identifies nitrile (C≡N stretch at ~2200 cm⁻¹) and nitro (asymmetric NO₂ stretch at ~1520 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data in polar aprotic solvents like DMSO or DMF?

Methodological Answer: Contradictions may arise from polymorphic forms or solvent impurities. A systematic approach includes:

- Differential Scanning Calorimetry (DSC): Detect polymorphs by analyzing melting endotherms .

- Hansen Solubility Parameters: Optimize solvent blends (e.g., DMSO/acetone) to match the compound’s polarity .

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurity-induced solubility variations .

Q. What strategies improve the (E)-isomer yield during synthesis?

Methodological Answer:

- Stoichiometric Adjustments: Increase the molar ratio of pivaloyl chloride (1.2 eq) to enhance acylation efficiency .

- Temperature Control: Maintain reactions at 0–5°C to suppress (Z)-isomer formation via kinetic control .

- Flow Chemistry: Implement continuous-flow reactors for precise mixing and reduced side reactions (e.g., 20% yield improvement in analogous thiazole syntheses) .

Q. How do electronic effects of substituents influence the thiazole ring’s reactivity?

Methodological Answer:

- Computational Modeling: Density Functional Theory (DFT) calculates electron-withdrawing effects (e.g., 3,4-dichlorophenyl lowers LUMO energy, enhancing electrophilic substitution at C5 of thiazole) .

- Experimental Validation: Compare reaction rates in nitration or halogenation assays. For example, the nitro group at C5 of the phenyl ring deactivates the thiazole toward further electrophilic attack .

Q. What methodologies validate bioactivity hypotheses for this compound?

Methodological Answer:

- Molecular Docking: Use crystal structure data (e.g., PDB IDs from analogous thiazole derivatives) to predict binding affinities for targets like kinase enzymes .

- In Vitro Assays: Screen against cancer cell lines (e.g., MTT assay) with structure-activity relationship (SAR) analysis. For example, the 3-methoxy group may enhance membrane permeability via logP optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity?

Methodological Answer:

- Standardized Protocols: Replicate assays using CLSI guidelines (e.g., fixed inoculum size of 1×10⁶ CFU/mL) .

- Metabolomic Profiling: Compare bacterial membrane disruption (via LC-MS lipidomics) to confirm mechanism consistency .

- Control Compounds: Include reference drugs (e.g., ciprofloxacin) to normalize potency metrics across labs .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.